molecular formula C15H24O3 B14465592 1,3,5-Tripropoxybenzene CAS No. 66104-54-9

1,3,5-Tripropoxybenzene

Cat. No.: B14465592
CAS No.: 66104-54-9
M. Wt: 252.35 g/mol
InChI Key: RKFICKITOKOWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tripropoxybenzene is an organic compound characterized by a benzene ring substituted with three propoxy groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tripropoxybenzene can be synthesized through a multi-step process involving the reaction of 1,3,5-trihydroxybenzene with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_3(\text{OH})_3 + 3 \text{C}_3\text{H}_7\text{Br} \rightarrow \text{C}_6\text{H}_3(\text{OC}_3\text{H}_7)_3 + 3 \text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tripropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a strong base.

Major Products:

    Oxidation: Formation of 1,3,5-tricarboxybenzene.

    Reduction: Formation of 1,3,5-tripropoxycyclohexane.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,3,5-Tripropoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Tripropoxybenzene depends on its specific application. In general, the compound interacts with molecular targets through its propoxy groups, which can form hydrogen bonds or other interactions with biological molecules. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

    1,3,5-Trimethoxybenzene: Similar structure but with methoxy groups instead of propoxy groups.

    1,3,5-Tribromobenzene: Contains bromine atoms instead of alkoxy groups.

    1,3,5-Trinitrobenzene: Contains nitro groups, making it highly reactive and explosive.

Uniqueness: 1,3,5-Tripropoxybenzene is unique due to its specific substitution pattern and the presence of propoxy groups, which impart distinct chemical properties and reactivity compared to other trialkoxybenzenes or substituted benzenes

Properties

CAS No.

66104-54-9

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

1,3,5-tripropoxybenzene

InChI

InChI=1S/C15H24O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h10-12H,4-9H2,1-3H3

InChI Key

RKFICKITOKOWEV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1)OCCC)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.